molecular formula C14H11F2N B7847240 5-(3,4-Difluorophenyl)indoline

5-(3,4-Difluorophenyl)indoline

Cat. No.: B7847240
M. Wt: 231.24 g/mol
InChI Key: OIDBGELLVFWJRS-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)indoline is a fluorinated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The 3,4-difluorophenyl substituent at the 5-position of the indoline scaffold introduces unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science. Fluorine atoms enhance metabolic stability and modulate lipophilicity, which are critical for drug-like properties .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-12-3-1-10(8-13(12)16)9-2-4-14-11(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDBGELLVFWJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and indoline.

    Formation of Intermediate: The 3,4-difluoroaniline undergoes a nucleophilic aromatic substitution reaction with indoline to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Indole derivatives with different oxidation states.

    Reduction: Reduced forms of the original compound with altered biological activities.

    Substitution: Substituted indoline derivatives with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the notable applications of indoline derivatives, including 5-(3,4-Difluorophenyl)indoline, is their antifungal properties. Recent studies have shown that compounds with indoline structures exhibit significant inhibitory activity against various Candida species. For instance, a series of indoline derivatives were synthesized and screened for their antifungal activity, demonstrating promising results with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µg/mL against Candida strains such as Candida albicans and Candida glabrata . The mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Neuropharmacological Potential
The compound has also been investigated for its neuropharmacological properties. Research indicates that indoline derivatives can penetrate the blood-brain barrier, making them suitable candidates for treating central nervous system disorders. For example, modifications to the indoline structure have led to compounds that show efficacy in models of human African trypanosomiasis (HAT), targeting the second stage of the disease with good selectivity over mammalian cells . The low molecular weight and favorable lipophilicity of these compounds enhance their potential as therapeutic agents.

Mental Health Disorders

Potential Treatment for Autism Spectrum Disorder (ASD)
Recent studies have highlighted the potential of this compound derivatives in treating autism spectrum disorders (ASD). In a mouse model exposed to valproic acid (a known inducer of ASD-like symptoms), administration of a related compound demonstrated improvements in anxiety and exploratory behaviors . This suggests that indoline derivatives could play a role in ameliorating symptoms associated with ASD, particularly in individuals with mitochondrial dysfunction.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the indoline core can significantly influence both potency and selectivity against target pathogens or receptors. For instance, studies have shown that introducing halogen substituents can enhance binding affinity and metabolic stability .

Modification Effect on Activity
Fluoro substituentsImproved metabolic stability and potency
Alterations at C2/C3Enhanced interaction with active sites in target proteins
Structural optimizationIncreased efficacy against specific pathogens

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for better yields and purity. Recent advancements in synthetic methodologies have allowed for more efficient production processes that maintain the integrity of the compound's bioactive properties. The incorporation of advanced techniques such as molecular docking studies has facilitated the design of more potent derivatives by predicting their interactions with biological targets .

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, contributing to its potency and efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(3,4-Difluorophenyl)indoline with four structurally related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Key Spectral Features (NMR, IR)
This compound Indoline 3,4-difluorophenyl at C5 C₁₄H₁₁F₂N Not reported Expected δ ~7.0–7.8 ppm (aromatic H)
4,6-Difluoroindoline hydrochloride Indoline F at C4, C6; HCl salt C₈H₈F₂N·HCl Not reported δ ~6.5–7.2 ppm (indoline H)
6-Fluoro-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline F at C6 C₉H₁₀FN Not reported δ ~1.5–2.5 ppm (CH₂), 6.6–7.1 ppm (aromatic H)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole F at C5; benzoylphenyl carboxamide C₂₂H₁₆FN₂O₂ 249–250 δ 12.33 ppm (NHCO), 7.0–8.0 ppm (aromatic H)

Key Observations :

  • Substituent Position: The 3,4-difluorophenyl group in the target compound contrasts with fluorine atoms directly on the indoline/tetrahydroquinoline core in analogs. This difference may alter electronic effects (e.g., electron-withdrawing) and steric interactions, impacting solubility and binding affinity .
  • Melting Points : The indole derivative in exhibits a high melting point (249–250°C), likely due to hydrogen bonding from the carboxamide group. This compound, lacking such polar groups, may have lower thermal stability .
  • Spectral Data : Aromatic proton signals in difluorophenyl-substituted compounds are typically deshielded (δ >7.0 ppm), consistent with fluorine's electronegativity. The absence of a carboxamide group in the target compound would eliminate the δ ~12 ppm NHCO peak seen in analogs .

Biological Activity

5-(3,4-Difluorophenyl)indoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is an indole derivative characterized by the presence of difluorophenyl substituents. Indoles are known for their wide range of biological activities, making them significant in drug discovery. The introduction of fluorine atoms can enhance the pharmacological properties of these compounds by improving their binding affinity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. The exact mechanism can vary depending on the target and the context of use:

  • Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and β-secretase, which are relevant in Alzheimer's disease treatment .
  • Receptor Modulation : It can bind to certain receptors, altering their activity and influencing various signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Studies have indicated that modifications to the indole core and the difluorophenyl group can significantly affect its potency and selectivity:

  • Fluorine Substitution : The presence of fluorine atoms at specific positions enhances lipophilicity and increases binding affinity to target proteins .
  • Indole Core Modifications : Alterations to the indole core structure can result in varying degrees of biological activity, with certain derivatives exhibiting enhanced efficacy against specific targets .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities associated with this compound and related compounds:

Activity Type Target IC50/EC50 Values Reference
AChE InhibitionAcetylcholinesterase42.78 ± 2.79 µM
β-Secretase Inhibitionβ-secretase0.02 ± 0.01 µM
Antiviral ActivityHCV NS3 ProteaseEC50 = 0.003 µM
CytotoxicityVarious Cancer Cell LinesCC50 > 20 µM

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Research : In a study focusing on dual inhibition strategies for Alzheimer's disease treatment, derivatives including this compound showed promise in inhibiting both AChE and β-secretase, suggesting potential for cognitive enhancement therapies .
  • Antiviral Applications : Research into indole derivatives has indicated that compounds similar to this compound exhibit significant antiviral activity against Hepatitis C Virus (HCV), with some derivatives demonstrating nanomolar potency .
  • Anticancer Properties : Investigations into the anticancer activity of indole-based compounds have revealed that certain modifications can lead to selective cytotoxic effects against cancer cells while sparing normal cells .

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